N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (CAS: 477318-90-4) is a quinazolinone-derived acetamide featuring a sulfanyl linker, a 4-methoxyphenyl substituent, and a 2-chloro-4,6-dimethylphenyl acetamide group. Its molecular formula is C₂₆H₂₄ClN₃O₃S (MW: 494.0) . Its structural complexity arises from the quinazolinone core, which is known for diverse biological interactions .
Properties
Molecular Formula |
C25H22ClN3O3S |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H22ClN3O3S/c1-15-12-16(2)23(20(26)13-15)28-22(30)14-33-25-27-21-7-5-4-6-19(21)24(31)29(25)17-8-10-18(32-3)11-9-17/h4-13H,14H2,1-3H3,(H,28,30) |
InChI Key |
WZZBJVUDBRWZCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Modifications
Key Observations:
- Ethoxy vs. Methoxy Groups: Analog 1 replaces the 4-methoxy group with 4-ethoxy, increasing lipophilicity (MW: 508.0 vs.
- Chlorophenyl vs. Methoxyphenyl : Analog 2 and 3 substitute 4-methoxyphenyl with 4-chlorophenyl, enhancing electron-withdrawing effects, which may influence receptor binding or oxidative stability .
Functional Group Impact on Bioactivity
- Chloro Substituents (e.g., Analog 2): Increase electrophilicity and may enhance antimicrobial or anticancer activity through DNA intercalation .
- Sulfamoylphenyl (Analog 3): Likely improves water solubility and targets sulfonamide-sensitive enzymes, suggesting applications in diuretic or antibacterial therapies .
Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Molecular Weight | 494.0 | 508.0 | 464.0 | 501.0 |
| LogP (Predicted) | ~3.5 | ~4.0 | ~3.8 | ~2.7 |
| Hydrogen Bond Acceptors | 6 | 6 | 4 | 8 |
| Key Functional Groups | Methoxy, Chloro | Ethoxy, Chloro | Chloro, Trimethylphenyl | Chloro, Sulfamoyl |
Notes:
Pharmacological Potential
- CNS Applications : The methoxy group in the target compound may enhance blood-brain barrier penetration, making it a candidate for anticonvulsant or neuroprotective agents .
- Anticancer Activity: Quinazolinone derivatives are known EGFR inhibitors; chloro and methoxy substituents could modulate kinase selectivity .
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